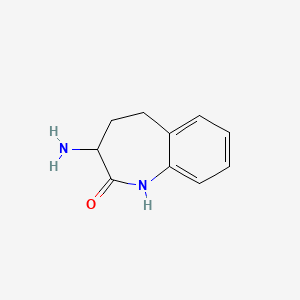

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Overview

Description

The compound 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a heterocyclic structure that has been the subject of various synthetic strategies due to its potential biological activities, particularly as an angiotensin converting enzyme (ACE) inhibitor . The interest in this compound is evident from the efforts to synthesize it and its derivatives, as well as to study its chemical and physical properties.

Synthesis Analysis

The synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivatives has been achieved through different methods. One approach involves the reductive amination of 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione with L-amino acid derivatives, leading to a series of compounds with ACE inhibitory activity . Another method describes a versatile synthesis of 2-substituted 4-amino derivatives through intramolecular amide bond formation from intermediate amino acids, which can be obtained by reductive alkylation or amination . Additionally, the racemic form of the compound has been synthesized and resolved into its enantiomers using a chiral crystallization-induced method .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one and its derivatives has been explored through various analytical techniques. X-ray crystallography has been used to define the structure of these compounds, revealing that the benzazepine ring system is rigid and adopts a similar conformation across different derivatives . This rigidity and conformation are important for the biological activity of the compounds, as they may influence the interaction with biological targets such as ACE.

Chemical Reactions Analysis

The chemical behavior of benzazepine derivatives has been reported, with some compounds undergoing spontaneous transformation into different forms under certain conditions . For example, 3-phenyl-3-(2-aminoethyl)phthalide can transform into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, which can then undergo dehydration to form dihydro derivatives . These reactions highlight the reactivity and versatility of the benzazepine ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivatives have been studied to understand their stability, solubility, and potential as drug candidates. The constrained dipeptide mimic, a derivative of the benzazepine ring system, was synthesized with a high overall yield, and its conformation was analyzed using 1H NMR data, suggesting that these compounds have a consistent and rigid conformation . This rigidity could be advantageous in drug design, as it may contribute to the specificity and potency of the compounds.

Scientific Research Applications

Angiotensin Converting Enzyme Inhibition

A study by Stanton et al. (1985) describes the synthesis of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives and their testing for inhibition of angiotensin converting enzyme, indicating a potential use in hypertension treatment (Stanton et al., 1985).

Synthesis and Chiral Resolution

Wang Li (2011) explored the synthesis and chiral resolution of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one, contributing to the development of enantiomerically pure compounds (Wang Li, 2011).

Novel Synthesis Approaches

Ackerman et al. (1972) demonstrated a new synthesis method for 5-Phenyl-2,3-dihydro- and 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-ones, expanding the synthetic possibilities of this compound (Ackerman et al., 1972).

Aryne-Mediated Arylation

Singh et al. (2015) highlighted a method for aryne-mediated arylation of the 3-benzazepine scaffold, facilitating the synthesis of various biologically active molecules, including SCH 12679 (Singh et al., 2015).

Synthesis of Peptide Analogues

Casimir et al. (2000) focused on the synthesis of specific aminobenzazepinones used in studying biologically active conformations of peptides (Casimir et al., 2000).

Muscarinic Receptor Antagonism

Bradshaw et al. (2008) developed tetrahydro-[1H]-2-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists (Bradshaw et al., 2008).

Synthesis of Constrained Pseudopeptide Analogues

Van der Poorten et al. (2018) described the efficient synthesis of trisubstituted 2-Benzazepin-3-ones as constrained pseudopeptide analogues, useful in medicinal chemistry applications (Van der Poorten et al., 2018).

Conformational Analysis and Synthesis

Rompaey et al. (2006) synthesized 4-amino-tetrahydro-2-benzazepin-3-one derivatives as tetrapeptide mimetics and investigated their conformational properties (Rompaey et al., 2006).

Novel Catalytic Synthesis Approach

Vieira and Alper (2008) developed a novel catalytic approach for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines using a rhodium catalyst, indicating advancements in the synthetic efficiency of this compound (Vieira and Alper, 2008).

Solid-Phase Synthesis of a Pilot Library

Boeglin et al. (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, showcasing the versatility of this scaffold in drug discovery (Boeglin et al., 2007).

properties

IUPAC Name |

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403254 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one | |

CAS RN |

86499-35-6 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)